Isopropyl nicotinate
Overview
Description
It is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is known for its use in various pharmaceutical and cosmetic applications due to its vasodilatory properties.
Mechanism of Action
Target of Action
Isopropyl nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are likely similar to those of nicotinic acid, which plays an essential role in many important metabolic processes .
Mode of Action
It is known that nicotinic acid and its derivatives, such as inositol nicotinate, inhibit the enzyme diacylglycerol acyltransferase 2 (dgat2), which is responsible for the esterification of fatty acids to form triglycerides . This results in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion .
Biochemical Pathways
This compound likely affects the same biochemical pathways as nicotinic acid. Nicotinic acid is involved in the metabolism of lipids and carbohydrates, and it plays a crucial role in cellular respiration . It is also a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in numerous metabolic pathways .
Result of Action
The result of this compound’s action is likely similar to that of nicotinic acid, which has been used as a lipid-lowering agent . By inhibiting DGAT2 and decreasing triglyceride synthesis, this compound may help to lower levels of atherogenic lipoproteins in the blood .
Biochemical Analysis
Biochemical Properties
Isopropyl nicotinate plays a significant role in biochemical reactions, particularly in enhancing blood flow and promoting microcirculation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to affect the metabolism of lipids and carbohydrates, similar to nicotinic acid. The compound’s vasodilating properties are attributed to its ability to interact with endothelial cells, leading to the release of nitric oxide, which relaxes blood vessels.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by enhancing blood flow, which can improve nutrient and oxygen delivery to cells. This compound also impacts cell signaling pathways, particularly those involved in vasodilation and inflammation. Additionally, this compound can affect gene expression related to lipid metabolism and cellular respiration.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with endothelial cells, leading to the release of nitric oxide. This interaction results in the relaxation of blood vessels and increased blood flow. This compound also inhibits the enzyme diacylglycerol acyltransferase 2 (DGAT2), which is responsible for triglyceride synthesis . This inhibition reduces triglyceride levels and promotes lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its vasodilating properties over extended periods, although its potency may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated sustained effects on cellular function, particularly in enhancing blood flow and reducing inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances blood flow and reduces inflammation without significant adverse effects . At high doses, this compound can cause toxicity and adverse effects, such as skin irritation and systemic vasodilation . Threshold effects have been observed, with optimal dosages providing maximum benefits without toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism. It interacts with enzymes such as nicotinate-nucleotide pyrophosphorylase and nicotinamide-nucleotide adenylyltransferase, which are crucial for NAD biosynthesis . These interactions influence metabolic flux and metabolite levels, promoting efficient energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, ensuring its effective distribution to target tissues .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments . These modifications ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl nicotinate can be synthesized through the esterification of nicotinic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: Isopropyl nicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to nicotinic acid and isopropanol.
Oxidation: It can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Nicotinic acid and isopropanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: New ester or amide derivatives depending on the nucleophile.
Scientific Research Applications
Isopropyl nicotinate has been studied for its potential in various scientific research applications:
Transdermal Drug Delivery: It has been explored as a component in transdermal drug delivery systems to enhance the permeability of active pharmaceutical ingredients through the skin.
Chemical Stability Studies: Research has investigated the chemical stability of this compound under different conditions, which is crucial for its use in pharmaceutical formulations.
Lipophilicity Studies:
Prodrug Strategy: It has been used as a prodrug to enhance the cellular activity of certain therapeutic agents by improving their cell permeability.
Comparison with Similar Compounds
Isopropyl nicotinate can be compared with other esters of nicotinic acid, such as:
Methyl Nicotinate: Similar to this compound, methyl nicotinate is used for its vasodilatory properties in topical applications.
Inositol Hexanicotinate: This compound consists of six molecules of nicotinic acid esterified with inositol.
Properties
IUPAC Name |
propan-2-yl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSQDMWBSKNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060285 | |
Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-60-6 | |
Record name | Isopropyl nicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl nicotinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOPROPYL NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900M2HXF1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the lipophilicity of isopropyl nicotinate and how does it compare to other nicotinic acid derivatives?
A1: this compound demonstrates significant lipophilicity, a property influencing its interactions with biological systems. Studies employing reversed-phase thin-layer chromatography (RP-TLC) have enabled the determination of its lipophilicity relative to other nicotinic acid derivatives. Research suggests that the lipophilicity of nicotinic acid derivatives decreases in the following order: hexyl nicotinate > butyl nicotinate ≈ benzyl nicotinate > This compound > ethyl nicotinate > methyl nicotinate > N-methylnicotinamide > nicotinamide > nicotinic acid [, ]. This order highlights the impact of the ester chain length on the overall lipophilicity of these compounds.
Q2: How does the pH of the mobile phase affect the determination of this compound's lipophilicity using RP-TLC?
A2: Research indicates that the pH of the mobile phase in RP-TLC plays a crucial role in accurately determining the lipophilicity of this compound. Studies using methanol-water mobile phases with varying pH levels (2.53, 5.88, 8.11) on RP-2 plates revealed that the chromatographic parameter RMW, representing lipophilicity, showed the strongest correlation with experimentally determined partition coefficients (logPexp) when the mobile phase had a pH of 5.88 []. This suggests that the ionization state of this compound, influenced by pH, significantly impacts its interaction with the stationary phase and consequently affects its retention behavior.
Q3: Can you elaborate on the stability of this compound under heating conditions on silica gel compared to other nicotinic acid derivatives?
A3: this compound exhibits notable stability when subjected to heat on silica gel. Research using normal-phase thin-layer chromatography (NP-TLC) demonstrated that heating nicotinic acid and its esters on silica gel at 120°C for durations ranging from 1 to 7 hours resulted in the degradation of these compounds []. Among the esters tested, this compound, along with hexyl nicotinate, displayed the highest stability. This finding underscores the potential suitability of this compound for applications involving thermal stress, particularly in comparison to other nicotinic acid esters like ethyl nicotinate and methyl nicotinate, which were found to be less stable.
Q4: Has the crystal structure of this compound been characterized, and if so, what insights does it provide?
A4: While the provided research does not directly delve into the crystal structure of this compound itself, it does shed light on the structural characteristics of a related complex. The study characterized dimethylthallium (III) complexes with various 2-mercaptinicotinic acid esters, including 2-mercapto-isopropyl-nicotinate []. Although this complex involves a sulfur-containing derivative, it offers valuable information about the coordination behavior of the this compound moiety. In this complex, the this compound derivative acts as a ligand, coordinating to the dimethylthallium (III) unit through the nitrogen and sulfur atoms of the 2-mercaptinicotinic acid portion. This coordination results in a distorted octahedral geometry around the thallium atom.
Q5: What analytical techniques have been employed to investigate this compound and its properties?
A5: Numerous analytical techniques have been utilized to study this compound. Thin-layer chromatography (TLC), specifically NP-TLC and RP-HPTLC, has been instrumental in assessing the separation behavior and lipophilicity of this compound and related compounds [, , , ]. Densitometry, coupled with TLC, has enabled the quantification of these compounds and the evaluation of their stability under specific conditions [, ]. Additionally, spectroscopic methods, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize the structural features of this compound derivatives, particularly in the context of metal complexes []. These analytical techniques provide a comprehensive understanding of the properties and behavior of this compound.
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